Marsdenoside B

Oncology Natural Product Cytotoxicity Gastric Cancer (MGC-803)

Marsdenoside B (CAS 858360-57-3) is a polyoxypregnane glycoside belonging to the C21 steroidal glycoside class, characterized by a complex structure featuring two tigloyl ester groups (R1 = Tig, R2 = Tig) attached to a pregnane skeleton. It is a natural product isolated from the genus Alocasia (specifically Alocasia cucullata) and Marsdenia tenacissima, often described as a triterpenoid saponin with amphiphilic properties.

Molecular Formula C45H68O14
Molecular Weight 833.0 g/mol
Cat. No. B12376508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarsdenoside B
Molecular FormulaC45H68O14
Molecular Weight833.0 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C(=CC)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
InChIInChI=1S/C45H68O14/c1-12-22(3)39(49)56-36-37-42(8)17-15-28(55-31-21-30(51-10)34(26(7)53-31)57-41-33(48)35(52-11)32(47)25(6)54-41)20-27(42)14-18-44(37)45(59-44)19-16-29(24(5)46)43(45,9)38(36)58-40(50)23(4)13-2/h12-13,25-38,41,47-48H,14-21H2,1-11H3/b22-12+,23-13+/t25-,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,41+,42+,43+,44+,45-/m1/s1
InChIKeyVQJMXGXETFHHGG-RNHLGJFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Marsdenoside B: A Differentiated Polyoxypregnane Glycoside for Cytotoxicity and MDR Reversal Research


Marsdenoside B (CAS 858360-57-3) is a polyoxypregnane glycoside belonging to the C21 steroidal glycoside class, characterized by a complex structure featuring two tigloyl ester groups (R1 = Tig, R2 = Tig) attached to a pregnane skeleton [1]. It is a natural product isolated from the genus Alocasia (specifically Alocasia cucullata) and Marsdenia tenacissima, often described as a triterpenoid saponin with amphiphilic properties [2]. As a fine crystalline powder, its structural and functional profile positions it as a specialized tool for investigating structure-activity relationships within polyoxypregnane glycosides, particularly concerning direct tumor cell inhibition and the reversal of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [3]

Why Closely Related Marsdenosides Cannot Substitute for Marsdenoside B in Advanced Research


The class of polyoxypregnane glycosides from Marsdenia and Alocasia species exhibits extreme functional divergence despite high structural homology. Marsdenoside B differentiates itself through two specific, verifiable activities that are not universally shared by its closest analogs. For instance, its direct cytotoxic profile against MGC-803 and HT-29 cell lines (IC50 of 25.6 and 32.4 μg/mL) is a stark departure from the weak activity (IC50 > 50 μg/mL) of Marsdenoside A, a compound that differs only in its ester substitution pattern . Furthermore, Marsdenoside B possesses a unique, concentration-specific ability to reverse P-gp-mediated multidrug resistance (MDR) at a non-cytotoxic concentration (5 μM), a functional trait absent or significantly weaker in structurally similar compounds like Tenacissoside A and Marsdenoside H [1]. Therefore, procurement of a generic 'Marsdenoside' or a closely related 'polyoxypregnane' cannot guarantee either direct cytotoxic efficacy or the specialized MDR reversal activity that defines Marsdenoside B's research value.

Quantitative Differentiation Guide for Procuring Marsdenoside B


Superior Direct Cytotoxicity to MGC-803 and HT-29 Cell Lines Compared to Marsdenoside A

Marsdenoside B demonstrates significantly higher direct cytotoxic activity against human gastric cancer (MGC-803) and colorectal cancer (HT-29) cell lines when compared directly to its structural analog, Marsdenoside A. This difference is quantified by their respective half-maximal inhibitory concentration (IC50) values obtained under identical assay conditions in the same published study [1].

Oncology Natural Product Cytotoxicity Gastric Cancer (MGC-803) Colorectal Cancer (HT-29)

Functional Selectivity: Potent MDR Reversal at Non-Cytotoxic Concentrations

In a study evaluating the ability of C21 steroids to reverse P-gp-mediated multidrug resistance (MDR), Marsdenoside B (referred to as compound 2) was directly compared to several analogs, including Tenacissoside A (compound 3) and Marsdenoside H (compound 4). At a non-cytotoxic concentration of 5 μM, Marsdenoside B significantly reversed resistance to multiple chemotherapeutic agents (vinblastine, doxorubicin, paclitaxel) in P-gp overexpressing cells, an effect not observed with Tenacissoside A or Marsdenoside H under the same conditions [1].

Multidrug Resistance (MDR) P-glycoprotein (P-gp) Chemosensitization Drug Discovery

Structural Determinant of Differential Cytotoxicity: The Role of the 11,12-Di-O-Tigloyl Moiety

The potent cytotoxicity of Marsdenoside B is closely tied to its unique structural feature: an 11,12-di-O-tigloyl substitution pattern on the tenacigenin B aglycone [1]. This is in direct contrast to its closest analog, Marsdenoside A, which possesses an 11-O-butanoyl and 12-O-tigloyl substitution [2]. The difference in the R1 group at the C-11 position (Tigloyl for Marsdenoside B vs. Butanoyl for Marsdenoside A) correlates with a dramatic shift in biological activity, moving from weak/negligible cytotoxicity (IC50 > 50 μg/mL) to significant growth inhibition (IC50 ~25-32 μg/mL) against MGC-803 and HT-29 cell lines [3].

Structure-Activity Relationship (SAR) Medicinal Chemistry Polyoxypregnane Glycosides Ester Substituents

Differential Elution Profile in RP-HPLC for Quality Control and Authentication

Marsdenoside B can be distinguished from its closely related co-occurring marsdenosides (A, C) via its unique retention time in a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method. Under the specific analytical conditions, Marsdenoside B elutes at 14.455 minutes, while Marsdenoside A and C elute at 12.258 and 15.937 minutes, respectively [1]. This provides a quantifiable and reproducible analytical benchmark.

Analytical Chemistry Quality Control (QC) RP-HPLC Phytochemical Analysis

Targeted Research and Industrial Applications for Marsdenoside B


Investigating Gastric and Colorectal Cancer Cytotoxicity

Marsdenoside B is the optimal choice for researchers requiring a polyoxypregnane glycoside with documented, moderate cytotoxic activity against MGC-803 (gastric) and HT-29 (colorectal) cancer cell lines. Its IC50 values of 25.6 μg/mL and 32.4 μg/mL, respectively, provide a reproducible baseline for mechanistic studies or for use as a reference compound in screening programs for gastric and colorectal cancers [3]. Its structural analog, Marsdenoside A, is unsuitable for this application due to its weak activity (IC50 > 50 μg/mL) in the same models .

Mechanistic Studies on P-gp-Mediated Multidrug Resistance (MDR) Reversal

Marsdenoside B serves as a specialized chemical probe for investigating the reversal of P-glycoprotein (P-gp)-mediated multidrug resistance in cancer cells. At a defined, non-cytotoxic concentration of 5 μM, it has been shown to significantly sensitize resistant cancer cell lines (HeLa/Tax, HepG2/Dox, K562/Dox, KB V1) to chemotherapeutic agents like vinblastine, doxorubicin, and paclitaxel [3]. This activity is not a class-wide effect, as analogs like Tenacissoside A and Marsdenoside H are inactive or weakly active in the same context, highlighting Marsdenoside B's utility in understanding the specific structural requirements for MDR reversal [3].

Structure-Activity Relationship (SAR) Studies of Polyoxypregnane Glycosides

As a natural product with a precisely defined 11,12-di-O-tigloyl substitution pattern on a tenacigenin B core, Marsdenoside B is an essential comparator in SAR studies aimed at defining the pharmacophore for direct cytotoxicity within the polyoxypregnane glycoside family [3]. Its potent activity directly contrasts with that of Marsdenoside A (11-O-butanoyl, 12-O-tigloyl), providing a clear molecular basis (the replacement of a butanoyl with a tigloyl group at C-11) for a >2-fold increase in potency against MGC-803 cells . This makes Marsdenoside B a key compound for medicinal chemistry efforts focused on optimizing this scaffold.

Analytical Method Development and Phytochemical Quality Control

Marsdenoside B's distinct RP-HPLC retention time of 14.455 minutes (as compared to 12.258 min for Marsdenoside A and 15.937 min for Marsdenoside C) makes it a valuable reference standard for developing and validating analytical methods [3]. This is particularly relevant for the quality control of herbal extracts derived from Marsdenia tenacissima or Alocasia cucullata, ensuring accurate identification and quantification of Marsdenoside B content in complex botanical matrices for both research and potential industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marsdenoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.